molecular formula C16H20N2O2 B2408599 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol CAS No. 439097-54-8

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol

Cat. No. B2408599
CAS RN: 439097-54-8
M. Wt: 272.348
InChI Key: JHFMLKWNHQRDEB-UHFFFAOYSA-N
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Description

The compound “1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol” is an oral antidiabetic agent .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula and mass . More detailed properties are not available in the searched resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Unexpected Intermediate Isolation

    An unexpected intermediate, 1-phenyl-2-(4-pyridyl)ethanol, was isolated from the condensation reaction of 4-methylpyridine with benzaldehyde. This compound, a close relative of the target molecule, provided insights into the alcohol stage before dehydration, leading to the formation of 4-styrylpyridine. The method yielded a 10% yield in both powder form and crystals suitable for structural analysis (Percino & Chapela, 2000).

  • Characterization of Condensation Reaction Product

    The compound 1-phenyl-2-(α-pyridyl)ethanol, another similar intermediate, was characterized from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde. The x-ray structure confirmed its monoclinic system crystallization and revealed an intermolecular hydrogen bond, offering insights into stability and hydrogen bond formation in the structure (Percino et al., 2015).

Chemical Reactions and Metabolism

  • Formation of Artifactual Metabolites

    A study investigated the formation of artifactual compounds like 1-phenyl-1-(2-pyridinyl)ethanol during the acid hydrolysis of doxylamine. This research shed light on the potential misinterpretation of metabolites in pharmacological studies (Holder et al., 1987).

  • Metabolic Formation and Synthesis

    The synthesis and identification of 1-(3-chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol, a metabolite with hypocholesteremic effects, highlighted its potential as a therapeutic agent. This also illustrates the significance of understanding metabolic pathways for drug development (Sinsheimer et al., 1976).

Crystallography and Molecular Structure

  • Unexpected Crystallization and Structure Analysis: The isolation and crystallization of 1-phenyl-2-(4-pyridyl)ethanol provided an opportunity to study the crystal structure, revealing chiral and racemic properties. This research contributes to understanding molecular interactions and stability in crystal structures (Percino et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-13(19)14-6-8-15(9-7-14)20-12-11-18(2)16-5-3-4-10-17-16/h3-10,13,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMLKWNHQRDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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